

What is (r)-1-Phenylethanesulfonic acid used for

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Compound of Interest

Compound Name: (r)-1-Phenylethanesulfonic acid

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An In-depth Technical Guide to **(r)-1-Phenylethanesulfonic Acid**: Applications, Protocols, and Mechanisms

Introduction

(r)-1-Phenylethanesulfonic acid is a chiral sulfonic acid recognized for its efficacy as a chiral resolving agent. Its strong acidity and defined stereochemistry make it a valuable tool in synthetic and pharmaceutical chemistry, primarily for the separation of racemic mixtures. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and process diagrams for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of **(r)-1-Phenylethanesulfonic acid** are summarized below. These data are critical for its application in experimental settings, influencing solubility, reactivity, and analytical characterization.



Property	Value	Reference
IUPAC Name	(1R)-1-phenylethanesulfonic acid	[1]
CAS Number	86963-40-8	[2][3]
Molecular Formula	C ₈ H ₁₀ O ₃ S	[1][4]
Molecular Weight	186.23 g/mol	[1][4]
Canonical SMILES	CINVALID-LINKS(=O) (=O)O	[1]
InChI Key	COFMBBYARPOGBA- SSDOTTSWSA-N	[1]
Density	1.315 ± 0.06 g/cm ³ (Predicted)	[3]

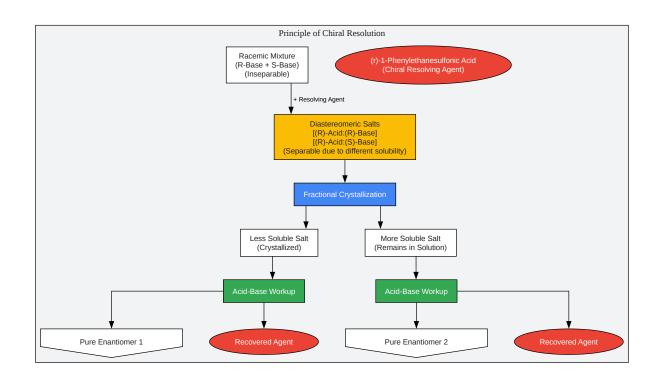
Core Application: Chiral Resolution via Diastereomeric Salt Formation

The principal application of **(r)-1-Phenylethanesulfonic acid** is the resolution of racemic mixtures, a critical process in the production of optically active compounds, including pharmaceuticals.[5] Its strong acidity makes it particularly suitable for forming stable diastereomeric salts with racemic bases, such as amines and amino acids.[2]

Principle of Resolution

Chiral resolution leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic base (a 50:50 mixture of R and S enantiomers) with an optically pure resolving agent like **(r)-1-Phenylethanesulfonic acid**, two diastereomeric salts are formed: [(R)-acid:(R)-base] and [(R)-acid:(S)-base]. These diastereomers exhibit different solubilities in a given solvent, allowing for their separation via fractional crystallization.[2][5] The less soluble salt crystallizes preferentially, enabling its isolation.[2] Subsequently, the resolving agent is removed, typically through an acid-base workup, to yield the desired pure enantiomer.[2][5]





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Caption: Logical diagram of diastereomeric salt resolution.

General Experimental Protocol

Foundational & Exploratory

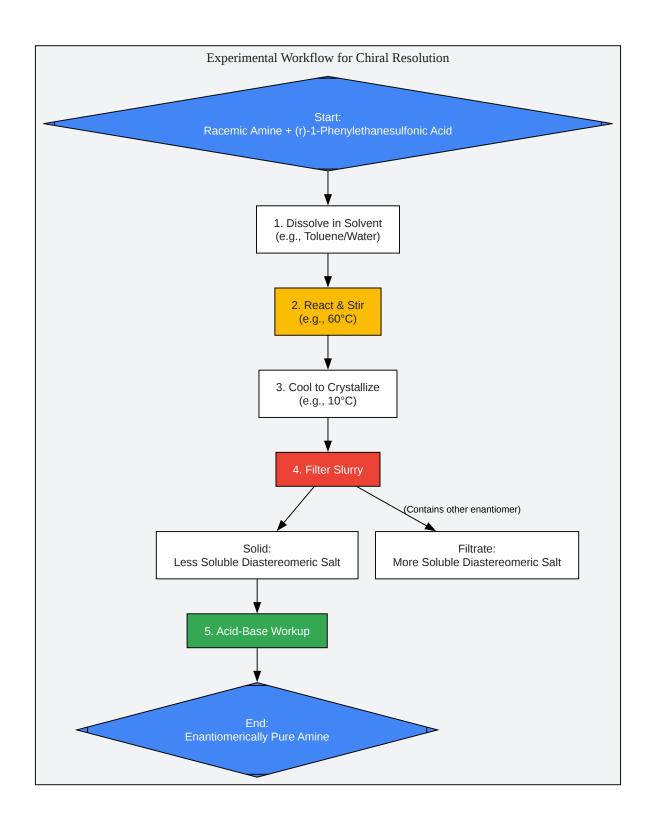




The following outlines a generalized workflow for the resolution of a racemic amine. The choice of solvent is a critical parameter, as it significantly influences the solubility of the diastereomeric salts and the efficiency of the resolution.[2]

- Dissolution: Dissolve the chiral resolving agent, **(r)-1-Phenylethanesulfonic acid**, in a suitable solvent (e.g., methanol, ethanol, toluene).
- Salt Formation: Add the racemic amine to the solution. The mixture is typically stirred, sometimes with heating, to ensure complete formation of the diastereomeric salts.
- Crystallization: Cool the mixture to induce precipitation of the less soluble diastereomeric salt. The cooling rate and final temperature are optimized to maximize yield and enantiomeric purity.
- Isolation: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
- Liberation of Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the sulfonic acid and liberate the free amine. The pure enantiomer is then extracted using an organic solvent.
- Recovery of Agent: The aqueous layer, containing the sodium salt of **(r)-1- Phenylethanesulfonic acid**, can be acidified to recover the resolving agent for reuse.





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Caption: General experimental workflow for chiral resolution.



Case Study: Resolution of Racemic Praziquantel Amine

A specific application is the resolution of praziquantel amine, a precursor in pharmaceutical synthesis.[6]

Protocol:

- Racemic praziquantel amine (10 mol) is added to a reactor with toluene (4.5 kg) and water (450 g).
- The mixture is heated to 50-55°C until the system becomes a clear solution.
- Chiral (r)-1-phenylethanesulfonic acid (5 mol) is added to the solution, and the mixture is stirred at 60°C for 15 minutes to form the diastereomeric salts.
- The mixture is then cooled to 45°C, and seed crystals of (R)-1-phenylethanesulfonic acid-(R)-praziquantel amine salt are added.
- Cooling is continued to 10°C, and the mixture is stirred for 2 hours at this temperature to complete crystallization.
- The resulting solid, the (R,R) salt, is isolated by filtration.

Other Scientific Applications

Beyond its primary role, **(r)-1-Phenylethanesulfonic acid** has other uses in modern chemistry.

Chiral Brønsted Acid Catalyst

In asymmetric synthesis, **(r)-1-Phenylethanesulfonic acid** can function as a chiral Brønsted acid catalyst.[2] It donates a proton to a substrate, forming a chiral ion pair. This intermediate environment influences the stereochemical outcome of a reaction, allowing for the catalytic production of an enantiomerically enriched product from a prochiral starting material. This method is highly efficient as only a small amount of the chiral acid is required.[2]

Pharmaceutical Counterion



Sulfonic acids are widely used to form salts of active pharmaceutical ingredients (APIs).[7][8] Pairing a basic API with a sulfonic acid like **(r)-1-Phenylethanesulfonic acid** can improve physicochemical properties such as solubility, stability, and bioavailability.[9] While sulfonic acid salts offer significant advantages, their use requires careful process control to mitigate the risk of forming genotoxic sulfonate ester impurities.[7][8] Regulatory bodies require risk assessment to ensure these potential impurities are controlled to safe levels.[7]

Conclusion

(r)-1-Phenylethanesulfonic acid is a potent and versatile chiral resolving agent, indispensable for the separation of enantiomers in both academic research and industrial drug development. Its utility in forming diastereomeric salts with distinct solubilities provides a robust method for obtaining enantiomerically pure compounds. Furthermore, its emerging roles as a chiral Brønsted acid catalyst and a pharmaceutical counterion underscore its continued importance in the field of stereoselective chemistry. A thorough understanding of its properties and methodologies is crucial for its effective and safe implementation.

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